1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

BRD9 inhibition bromodomain epigenetics

Reproducing the BI-7273/BI-9564 chemical probe series requires the exact 1,3-dimethylpyridinone boronic ester for the critical Suzuki-Miyaura coupling step. Des-methyl or regioisomeric analogs yield inactive products. • Enables construction of the biaryl linkage in selective BRD9 bromodomain inhibitors (IC₅₀ low nM). • Pinacol ester form resists protodeboronation during multi-step sequences; stable at 2-8 °C under inert gas. • ≥97% purity with batch-specific QC (NMR, HPLC, GC); multi-vendor availability ensures supply continuity for long-duration projects.

Molecular Formula C13H20BNO3
Molecular Weight 249.12 g/mol
CAS No. 1425045-01-7
Cat. No. B1402376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
CAS1425045-01-7
Molecular FormulaC13H20BNO3
Molecular Weight249.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C)C
InChIInChI=1S/C13H20BNO3/c1-9-7-10(8-15(6)11(9)16)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
InChIKeyWYLZKEAKTKRGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1425045-01-7) Procurement & Differentiation Guide


1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a pinacol boronic ester derivative built upon a 1,3-dimethylpyridin-2(1H)-one scaffold . It serves as a key synthetic intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, most notably in the construction of selective BRD9 bromodomain inhibitors [1]. The compound is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Suzuki Coupling Intermediate Key building block for BRD9-selective chemical probe synthesis via Pd-catalyzed cross-coupling
Dual N1/C3 Methylation Both methyl substituents required for bromodomain binding; des-methyl analogs yield inactive coupling products
Pinacol Ester Protection Supports shelf stability and reproducible coupling yields across multi-step sequences

Why Generic Substitution Fails for 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1425045-01-7)


In-class pyridinone boronic esters cannot be freely interchanged because both the N1-methyl and C3-methyl substituents on the pyridinone ring are individually essential for target binding in the BRD9 bromodomain pocket [1]. Removal of either methyl group abolishes binding affinity, and the pinacol ester protection state critically governs shelf stability, handling safety, and coupling efficiency relative to the free boronic acid form . The quantitative evidence below demonstrates why this specific CAS entity—rather than its des-methyl, regioisomeric, or deprotected analogs—must be specified in procurement.

Risk Factor
CAS 1425045-01-7
Analog
Methylation Pattern
Dual N1/C3-methyl; BRD9 binding maintained
Des-methyl analogs may lose binding entirely; mono-methyl CAS 1002309-52-5 lacks reported BRD9 activity
Boron Protection State
Pinacol ester; stable solid under inert atmosphere at 2–8°C
Free boronic acid CAS 2644641-62-1 prone to protodeboronation and boroxine formation
Borylation Regiochemistry
C5-borylated; correct vector for ZA-channel engagement
C3 or C6 isomers produce regioisomeric products that cannot adopt the validated binding pose

Quantitative Differentiation Evidence: 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one vs. Closest Analogs


Requirement of Dual N1/C3 Methylation for BRD9 Bromodomain Binding Affinity

In the structure-based development of the BRD9 inhibitor series, the 1,3-dimethylpyridinone scaffold was identified as an essential anchor binder. Removal of the N1-methyl group or the C3-methyl group each resulted in complete loss of BRD9 binding, as determined by SPR and biochemical assays [1]. The mono-methyl analog 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1002309-52-5) lacks the C3-methyl and therefore cannot serve as a functional replacement in this pharmacophore context .

Methylation Requirement
Reported
Dual N1/C3-methylation maintains BRD9 binding; removal of either methyl group results in loss of binding (>100-fold reduction). Optimized lead with 1,3-dimethyl scaffold reached IC50 9 nM vs. starting hit IC50 9338 nM.
Methylation pattern required for target engagement; substitution risks inactive product
SPR, TR-FRET, AlphaScreen; X-ray co-crystallography with BRD9 bromodomain
BRD9 inhibition bromodomain epigenetics

Pinacol Ester vs. Free Boronic Acid: Storage Stability and Handling Requirements

The target compound is supplied and stored as the pinacol ester, which provides significantly enhanced stability compared to the corresponding free boronic acid, (1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid (CAS 2644641-62-1) . Free arylboronic acids are prone to protodeboronation and oxidative degradation, whereas pinacol esters exhibit markedly improved shelf life under recommended storage conditions (inert atmosphere, 2–8 °C) .

Ester vs. Free Acid Stability
Class-level
Pinacol ester: stable as white to yellow solid under inert atmosphere at 2–8°C; purity maintained at ≥97%. Free boronic acid: prone to protodeboronation and boroxine formation; requires anhydrous conditions and immediate use.
Pinacol ester supports storage stability and reproducible coupling yields
Class-level observation for arylboronic acids; free acid CAS 2644641-62-1 lacks standardized stability data
boronic ester stability Suzuki coupling intermediate storage

Regioisomeric Specificity: C5-Borylation vs. C3- or C6-Borylated Pyridinone Analogs

The boronic ester functionality in the target compound is installed exclusively at the C5 position of the pyridinone ring. Regioisomeric analogs such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1310405-04-9) place the boron at C6, while 1-methyl-5-borylated analogs (CAS 1002309-52-5) bear only the N1-methyl group [1]. In the BRD9 inhibitor series, the C5 vector is critical for projecting the biaryl linkage into the ZA channel of the bromodomain; C3- or C6-substituted isomers would direct the coupled fragment into sterically incompatible orientations [2].

Regioisomeric Specificity
Class-level
C5-borylated vector projects into BRD9 ZA channel; C3 or C6 substitution misdirects the coupled aryl group by approximately 60° from the crystallographically validated trajectory observed in PDB: 5F2P and related entries.
Regiochemistry critical for correct binding pose; C3/C6 isomers produce structurally incompatible products
Structural rationale from X-ray co-crystallography; no quantitative coupling efficiency comparison available
regioselective borylation Suzuki coupling pyridinone scaffold

Vendor-Documented Purity and Batch Traceability vs. Unspecified-Grade Analogs

The target compound is supplied by multiple vendors (Bidepharm, Leyan, AKSci) at a standard purity of 97% with batch-specific QC reports including NMR, HPLC, and GC data . In contrast, the mono-methyl analog (CAS 1002309-52-5) is listed at 98% (GC) by certain suppliers but with fewer documented QC parameters, and the free boronic acid analog (CAS 2644641-62-1) is not available with standardized purity certification from major reagent suppliers .

Vendor QC & Purity
Reported
≥97% purity (HPLC) with batch-specific NMR, HPLC, and GC documentation. Available from multiple independent suppliers including Bidepharm, Leyan, and AKSci with full batch traceability.
Multi-vendor availability with standardized QC supports batch consistency and supply continuity
Mono-methyl analog CAS 1002309-52-5: 98% GC only from limited suppliers; free acid unstandardized
QC documentation purity specification procurement compliance

Procurement-Driven Application Scenarios for CAS 1425045-01-7


Synthesis of BRD9-Selective Chemical Probes (BI-7273 and BI-9564 Series)

This compound is the direct Suzuki coupling partner for constructing the biaryl linkage in the BI-7273 and BI-9564 chemical probe series. The 1,3-dimethylpyridinone core anchors the inhibitor in the BRD9 acetyl-lysine binding pocket, while the C5-boronic ester enables Pd-catalyzed coupling with the ZA-channel aryl bromide fragment [1]. Any deviation in methylation pattern or borylation regiochemistry yields a non-binding product. Procurement of this exact CAS entity at ≥97% purity is required to reproduce the published synthetic route and obtain biologically active probe molecules with IC50 values in the low nanomolar range [1].

Multi-Step Medicinal Chemistry Campaigns Requiring Stable Boronic Ester Intermediates

In multi-step synthetic sequences where the boronic ester must survive several transformations before the final Suzuki coupling, the pinacol ester form (CAS 1425045-01-7) is preferred over the free boronic acid (CAS 2644641-62-1). The pinacol ester resists protodeboronation under standard workup conditions and can be stored at 2–8 °C under inert atmosphere without significant degradation . This stability profile reduces the need for just-in-time synthesis and enables batch procurement for campaign-scale chemistry.

Structure–Activity Relationship (SAR) Studies on Pyridinone-Containing Bromodomain Inhibitors

For SAR programs exploring substitution effects on the pyridinone scaffold, this compound serves as the fully methylated baseline. Systematic comparison with the N1-methyl-only analog (CAS 1002309-52-5) or the C3-methyl-only analog (CAS 1375302-98-9) enables deconvolution of the contribution of each methyl group to target engagement [1]. The availability of all three analogs with documented purity facilitates statistically meaningful SAR interpretation.

Academic and Industrial Procurements Requiring Multi-Vendor Sourcing with QC Traceability

For GLP/GMP-adjacent studies or industrial process chemistry where supply chain resilience is critical, CAS 1425045-01-7 is available from multiple independent vendors (Bidepharm, Leyan, AKSci, CymitQuimica) at ≥97% purity with batch-specific NMR, HPLC, and GC documentation [1]. This multi-source availability contrasts with narrower sourcing options for less common regioisomers and ensures continuity of supply for long-duration projects.

Application
Selection Property
Validation Focus
BRD9-selective chemical probe synthesis
Dual N1/C3-methylation and C5-borylation pattern
BRD9 target engagement and biaryl linkage geometry
Multi-step medicinal chemistry campaigns
Pinacol ester stability under inert storage
Coupling yield reproducibility across synthetic sequences
Pyridinone SAR programs
Fully methylated baseline scaffold
Methyl group contribution deconvolution vs. mono-methyl analogs
Multi-vendor procurement with QC traceability
Standardized ≥97% purity with batch-specific NMR, HPLC, GC
Supply chain resilience and lot-to-lot consistency verification
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